molecular formula C8H9ClN2O3 B1273270 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride CAS No. 5425-81-0

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Cat. No.: B1273270
CAS No.: 5425-81-0
M. Wt: 216.62 g/mol
InChI Key: UJBOVJRECBNSDI-UHFFFAOYSA-N
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Description

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a nitrophenyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride typically involves the nitration of acetophenone followed by the introduction of an amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methylphenyl)ethanone Hydrochloride
  • 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
  • 2-amino-1-(4-bromophenyl)ethanone Hydrochloride

Uniqueness

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOVJRECBNSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383138
Record name 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5425-81-0
Record name Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5425-81-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 13904
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Record name 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
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Synthesis routes and methods

Procedure details

Hexamethylenetetramine (20.1 g) was added to a solution of 2-bromo-1-(4-nitrophenyl)ethanone (step A product, 25 g) in DCM (250 ml) and the mixture was stirred for 1 hour. It was then filtered and the residue was dissolved in ethanolic HCl (40 mL HCl in 162 ml EtOH). The ethanolic solution was stirred for 3 hours and was left undisturbed for 2 days. The solution was filtered and the residue was washed with water and dried to yield 11.8 g (72%) of the title compound. 1HNMR (DMSO-d6, 300 MHz): δ 8.3 (bs, 3H), 8.38 (d, 2H), 8.27 (d, 2H), 4.68 (s, 2H).
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 2
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 3
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 4
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 5
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 6
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

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